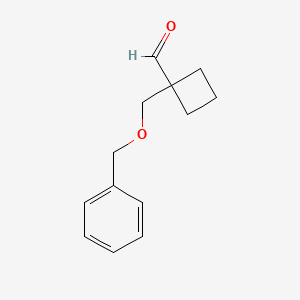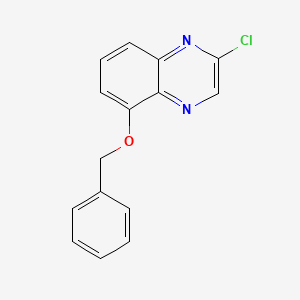
5-(Benzyloxy)-2-chloroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-2-chloroquinoxaline is a heterocyclic aromatic compound that features a quinoxaline core substituted with a benzyloxy group at the 5-position and a chlorine atom at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-chloroquinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. For example, 5-hydroxyquinoxaline can be reacted with benzyl bromide in the presence of a base like potassium carbonate.
Chlorination: The final step involves the chlorination of the quinoxaline core at the 2-position, which can be accomplished using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzyloxy)-2-chloroquinoxaline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Electrophilic Aromatic Substitution: The quinoxaline core can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include 2-amino-5-(benzyloxy)quinoxaline or 2-thio-5-(benzyloxy)quinoxaline.
Oxidation: Products include 5-(benzyloxy)quinoxaline-2-carboxaldehyde.
Reduction: Products include 5-(benzyloxy)quinoxaline-2-methanol.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)-2-chloroquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science:
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)-2-chloroquinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with DNA to exert its antimicrobial or anticancer effects. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the substituents on the quinoxaline core.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Benzyloxy)-2-hydroxyquinoxaline: Similar structure but with a hydroxyl group instead of chlorine.
5-(Benzyloxy)-2-methylquinoxaline: Similar structure but with a methyl group instead of chlorine.
5-(Benzyloxy)-2-nitroquinoxaline: Similar structure but with a nitro group instead of chlorine.
Uniqueness
5-(Benzyloxy)-2-chloroquinoxaline is unique due to the presence of both the benzyloxy and chloro substituents, which can influence its reactivity and biological activity. The combination of these groups can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Eigenschaften
Molekularformel |
C15H11ClN2O |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
2-chloro-5-phenylmethoxyquinoxaline |
InChI |
InChI=1S/C15H11ClN2O/c16-14-9-17-15-12(18-14)7-4-8-13(15)19-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI-Schlüssel |
NEHIUISYCWNVBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=NC(=CN=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




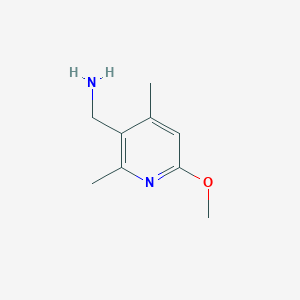
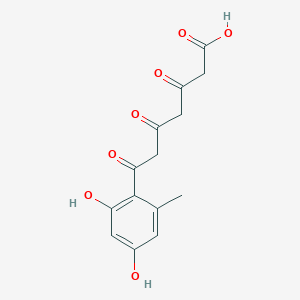
![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)
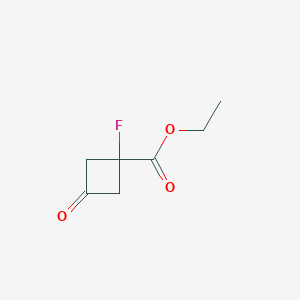


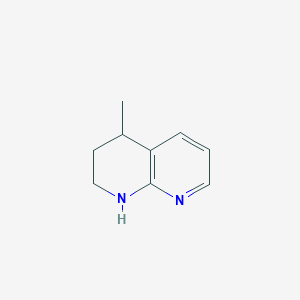
![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
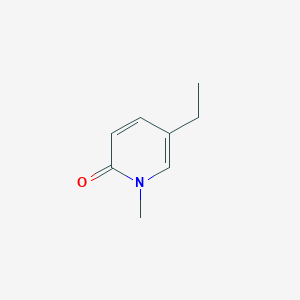
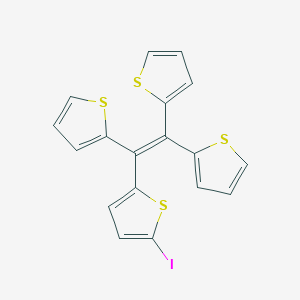
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)
